molecular formula C13H20N2O7 B558441 Boc-D-thz-OH CAS No. 63091-82-7

Boc-D-thz-OH

Cat. No. B558441
CAS RN: 63091-82-7
M. Wt: 233,29 g/mole
InChI Key: AHKOXQQXRXTKKD-XCBNKYQSSA-N
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Description

Boc-D-thz-OH, also known as N-Boc-(S)-thiazolidine-4-carboxylic acid, is a chemical compound with the molecular formula C9H15NO4S . It has a molecular weight of 233.29 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for Boc-D-thz-OH is 1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 . The SMILES representation is CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O .


Physical And Chemical Properties Analysis

Boc-D-thz-OH is a solid substance . It has a molecular weight of 233.29 and a molecular formula of C9H15NO4S . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Moreover, intense terahertz radiation provides a powerful tool to manipulate and control complex condensed matter systems . Applications of intense THz radiation are introduced, including applications in spectroscopy detection, nonlinear effects, and switching of coherent magnons .

  • Bioconjugation in Peptide Synthesis

    • Application : Boc-D-Thz-OH is used in the synthesis of peptides. It serves as a precursor for the introduction of thiazolidine into peptides .
    • Method : Thiazolidine can be appended into peptides with the precursor Boc-Thz-OH, then hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts .
    • Results : The use of Boc-D-Thz-OH has expanded the scope of thiazolidine in bioconjugation, with recent works using thiazolidin-5-imine as a new linkage method in protein and live cell labeling .
  • One-Pot Oxime Ligation

    • Application : Boc-D-Thz-OH is used in one-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups .
    • Method : One-pot oxime ligation under mild conditions using Pd(II) as a shared catalyst from an aldehyde precursor (Thz) and a protected aminooxyacetyl group (Proc-Aoa) is reported .
    • Results : Two complementary metal-free protocols using unmasked Aoa-peptide are also described .

Moreover, intense terahertz radiation provides a powerful tool to manipulate and control complex condensed matter systems . Applications of intense THz radiation are introduced, including applications in spectroscopy detection, nonlinear effects, and switching of coherent magnons .

Safety And Hazards

Boc-D-thz-OH is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNZTPXVSWUKF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350897
Record name BOC-D-THZ-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-thz-OH

CAS RN

63091-82-7
Record name BOC-D-THZ-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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